

Application Notes & Protocols: Enantioselective Reactions Involving Tetrahydro-4H-pyran-4-one

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Compound of Interest

Compound Name: Tetrahydro-4H-pyran-4-one

Cat. No.: B121814

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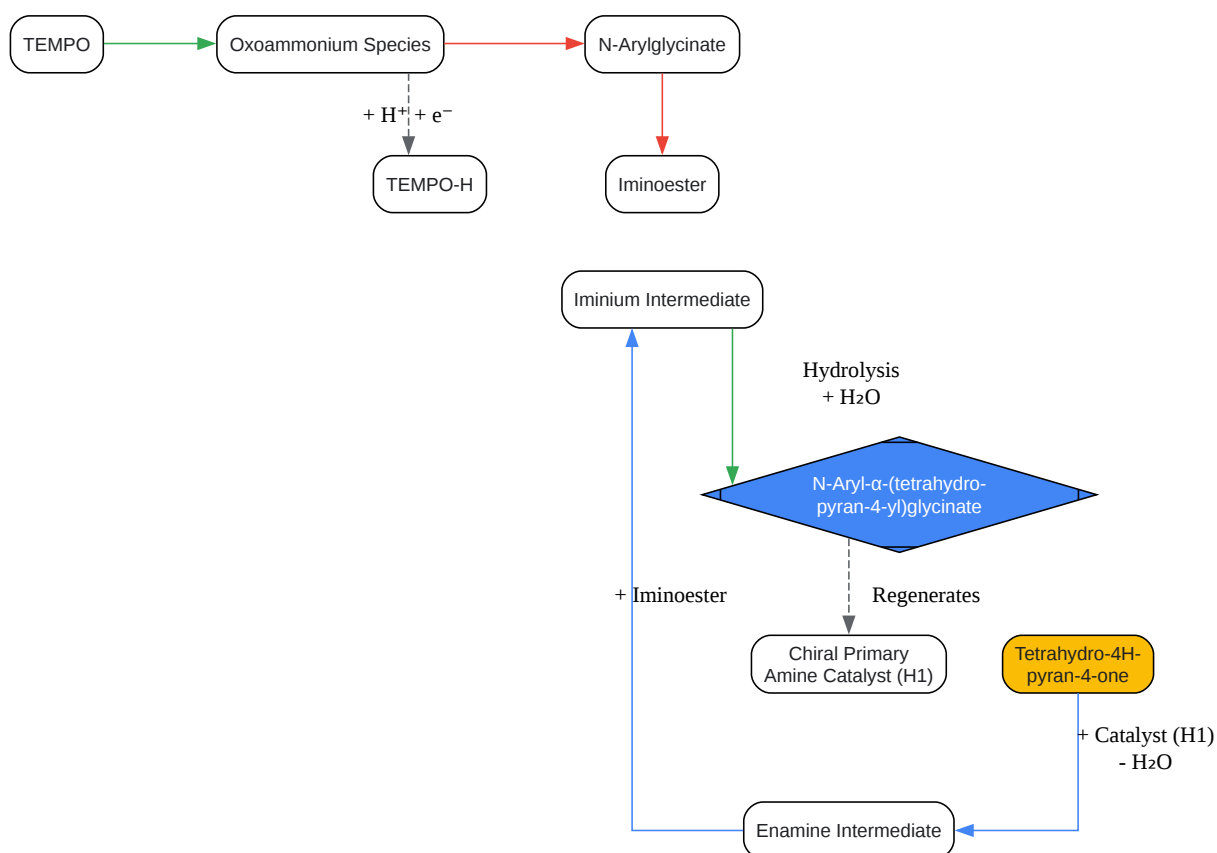
This document provides detailed application notes and experimental protocols for the enantioselective functionalization of **Tetrahydro-4H-pyran-4-one**, a key building block in medicinal chemistry and drug development. The methodologies outlined below focus on achieving high levels of stereocontrol in the synthesis of chiral molecules incorporating the tetrahydropyran motif.

Organocatalytic Asymmetric Mannich-type Reaction of Tetrahydro-4H-pyran-4-one

The asymmetric α -functionalization of cyclic ketones is a powerful strategy for the synthesis of chiral molecules. This section details an electrochemical organocatalytic approach for the asymmetric synthesis of N-aryl- α -cycloalkylglycinates from **Tetrahydro-4H-pyran-4-one**. This reaction proceeds with excellent diastereoselectivity and enantioselectivity.

The overall transformation is an asymmetric Mannich-type reaction where an electrochemically generated iminoester reacts with an enamine intermediate, formed from **Tetrahydro-4H-pyran-4-one** and a chiral primary amine catalyst.

Signaling Pathway & Logical Relationship Diagram



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Caption: Electrochemical organocatalytic cycle for the asymmetric Mannich-type reaction.

Quantitative Data Summary

The following table summarizes the results for the enantioselective reaction of **Tetrahydro-4H-pyran-4-one** with an N-arylglycinate derivative.

Entry	Ketone	N-Arylglycinate	Product	Yield (%)	d.r.	ee (%)
1	Tetrahydro-4H-pyran-4-one	Ethyl 2-((4-methoxyphenyl)amino)acetate	Ethyl 2-((4-methoxyphenyl)amino)-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate	68	>99:1	99

Experimental Protocol

Materials:

- **Tetrahydro-4H-pyran-4-one**
- Ethyl 2-((4-methoxyphenyl)amino)acetate
- Chiral primary amine catalyst (e.g., a derivative of a spirobicyclic pyrrolidine)
- TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
- Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆)
- Dichloromethane (DCM), anhydrous
- Nitrogen gas (N₂)
- Electrochemical cell (undivided, with carbon felt anode and platinum plate cathode)
- DC power supply

Procedure:

- **Cell Setup:** In an undivided electrochemical cell equipped with a carbon felt anode and a platinum plate cathode, add N-arylglycinate (0.2 mmol, 1.0 equiv.), **Tetrahydro-4H-pyran-4-one** (0.4 mmol, 2.0 equiv.), chiral primary amine catalyst (0.04 mmol, 20 mol%), TEMPO (0.02 mmol, 10 mol%), and Bu₄NPF₆ (0.2 mmol, 1.0 equiv.).
- **Reaction Mixture:** Add anhydrous dichloromethane (4.0 mL) to the cell.
- **Electrolysis:** Stir the reaction mixture under a nitrogen atmosphere at room temperature. Apply a constant current of 8.0 mA to the cell.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired N-aryl- α -cycloalkylglycinate.
- **Analysis:** Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Future Outlook & Related Enantioselective Transformations

The successful asymmetric functionalization of **Tetrahydro-4H-pyran-4-one** opens avenues for the synthesis of a wide array of complex chiral molecules. Further research could explore other enantioselective transformations, including:

- **Asymmetric Aldol Reactions:** Utilizing chiral catalysts to promote the reaction of the enolate of **Tetrahydro-4H-pyran-4-one** with various aldehydes.
- **Asymmetric Michael Additions:** Enantioselective conjugate addition of nucleophiles to α,β -unsaturated derivatives of **Tetrahydro-4H-pyran-4-one**.

- Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral metal-catalyzed reduction of the carbonyl group to afford enantiomerically enriched tetrahydropyrans.

The development of robust and highly selective protocols for these reactions will be invaluable for the drug discovery and development pipeline, enabling access to novel chemical entities with precisely controlled stereochemistry.

General Workflow for Method Development



Caption: General workflow for developing enantioselective reactions.

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